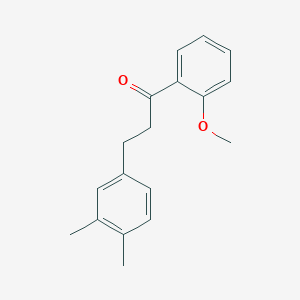
Ethyl 6-(4-biphenyl)-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl compounds are a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Molecular Structure Analysis
Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .Chemical Reactions Analysis
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It has a distinctively pleasant smell .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds related to Ethyl 6-(4-biphenyl)-6-oxohexanoate have been studied extensively. For example, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I) and its bromophenyl counterpart (II) have been confirmed via single-crystal X-ray diffraction. These studies provide valuable insights into the behavior of the molecules, such as disorder and intermolecular interactions, which influence crystal packing stability. This structural information is crucial for understanding the reactivity and potential applications of these molecules (Kaur et al., 2012).
Synthesis and Applications in Biotin Production
Ethyl 6-(4-biphenyl)-6-oxohexanoate derivatives have been utilized in the synthesis of biologically significant compounds. For instance, regioselective chlorination techniques have been employed to synthesize key compounds in biotin (vitamin H) production, highlighting the compound's utility in creating essential vitamins (Zav’yalov et al., 2006).
Stereospecific and Stereoselective Reactions
The compound's derivatives are involved in reactions that demonstrate stereospecific and stereoselective behaviors, crucial for synthesizing enantiomerically pure substances. These reactions are fundamental in the production of various pharmaceuticals and fine chemicals, reflecting the importance of these compounds in industrial chemistry (Kurihara et al., 1981).
Safety And Hazards
Zukünftige Richtungen
The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what biphenyl compounds are reaching people’s bodies . The novel acrylic resin exhibits a potential application prospect in the fields of waterborne wood coatings .
Eigenschaften
IUPAC Name |
ethyl 6-oxo-6-(4-phenylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFAKWZKZUKPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645637 |
Source


|
| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-biphenyl)-6-oxohexanoate | |
CAS RN |
5002-15-3 |
Source


|
| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














